N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide
Overview
Description
STING agonist C11 is an agonist of the stimulator of interferon genes (STING) pathway. It induces secretion of type I IFN from THF and MM6 cells when used at a concentration of 50 μM. STING agonist C11 induces phosphorylation of IFN regulatory factor 3 (IRF3) and increases expression of IFIT1 and viperin, but not IL-1β, IL-6, or IL-8 in THF cells in a STING-dependent manner. It reduces viral titers of chikungunya, Venezuelan equine encephalitis, o'nyong-nyong, Mayaro, and Ross River viruses grown in THF cells (EC90s = 16.44, 16.7, 18.84, 25.19, and 22.57 μM, respectively), an effect that is dependent on the presence of STING and the IFN-α/β receptor (IFNAR).
Novel agonist of the STING pathway, inducing IFN secretion from human cells, activating the type I IFN response in a manner that requires the adaptor protein STING but not alternative adaptors MAVS and TRIF, depending on signaling through STING to produce antiviral type I interferon
STING-agonist-C11 is an agonist of the STING pathway, inducing IFN secretion from human cells. STING-agonist-C11 activates the type I IFN response in a manner that requires the adaptor protein STING but does not require the alternative adaptors MAVS and TRIF, depending on signaling through STING to produce antiviral type I interferon.
Scientific Research Applications
Pharmacological Potential and Antimicrobial Activity
Pharmacological Evaluation : Compounds related to N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide have been evaluated for their pharmacological potential. Specifically, derivatives of 1,3,4-oxadiazole and pyrazole have been studied for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds show promise in various assays, including binding and moderate inhibitory effects in all tested assays for certain derivatives (Faheem, 2018).
Antimicrobial and Hemolytic Agents : A series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, similar in structure to the compound , have been synthesized and evaluated. These compounds showed varying levels of antimicrobial activity against selected microbial species and demonstrated less toxicity, making them potential candidates for further biological screening and application trials (Rehman et al., 2016).
Structural and Biological Studies
Crystal Structure and Biological Studies : Derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, structurally related to the compound in focus, have been synthesized and characterized. Their crystal structures were elucidated, and intermolecular hydrogen bonds were observed. These compounds have shown good antibacterial and antioxidant activities, particularly against Staphylococcus aureus (Karanth et al., 2019).
Synthesis and Evaluation of Derivatives : Various derivatives of 1,3,4-oxadiazole and acetamide, including compounds structurally related to N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide, have been synthesized and evaluated. These compounds have been tested for their antibacterial and anti-enzymatic potential, revealing moderate activity against specific bacterial strains and enzymes (Nafeesa et al., 2017).
properties
IUPAC Name |
N-(methylcarbamoyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12-8-10-14(11-9-12)17-22-23-19(26-17)27-15(13-6-4-3-5-7-13)16(24)21-18(25)20-2/h3-11,15H,1-2H3,(H2,20,21,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKWXSQTTDLZSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SC(C3=CC=CC=C3)C(=O)NC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
STING Agonist C11 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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